molecular formula C22H14BrN3OS B3504363 6-bromo-N-(3-cyano-2-thienyl)-2-(4-methylphenyl)-4-quinolinecarboxamide

6-bromo-N-(3-cyano-2-thienyl)-2-(4-methylphenyl)-4-quinolinecarboxamide

Cat. No. B3504363
M. Wt: 448.3 g/mol
InChI Key: ZPDKASZRHSCFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-(3-cyano-2-thienyl)-2-(4-methylphenyl)-4-quinolinecarboxamide, also known as BCTQ, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BCTQ belongs to the class of quinolinecarboxamide derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 6-bromo-N-(3-cyano-2-thienyl)-2-(4-methylphenyl)-4-quinolinecarboxamide is not fully understood. However, studies have suggested that 6-bromo-N-(3-cyano-2-thienyl)-2-(4-methylphenyl)-4-quinolinecarboxamide exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. 6-bromo-N-(3-cyano-2-thienyl)-2-(4-methylphenyl)-4-quinolinecarboxamide has also been shown to induce oxidative stress in cancer cells, leading to apoptosis. In addition, 6-bromo-N-(3-cyano-2-thienyl)-2-(4-methylphenyl)-4-quinolinecarboxamide has been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
6-bromo-N-(3-cyano-2-thienyl)-2-(4-methylphenyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 6-bromo-N-(3-cyano-2-thienyl)-2-(4-methylphenyl)-4-quinolinecarboxamide inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis in cancer cells. 6-bromo-N-(3-cyano-2-thienyl)-2-(4-methylphenyl)-4-quinolinecarboxamide has also been found to modulate the activity of various enzymes, including protein kinase C, topoisomerase II, and caspases. In addition, 6-bromo-N-(3-cyano-2-thienyl)-2-(4-methylphenyl)-4-quinolinecarboxamide has exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

6-bromo-N-(3-cyano-2-thienyl)-2-(4-methylphenyl)-4-quinolinecarboxamide has several advantages and limitations for lab experiments. One of the advantages is that 6-bromo-N-(3-cyano-2-thienyl)-2-(4-methylphenyl)-4-quinolinecarboxamide is easy to synthesize and purify, making it readily available for research purposes. 6-bromo-N-(3-cyano-2-thienyl)-2-(4-methylphenyl)-4-quinolinecarboxamide has also exhibited potent anticancer and antimicrobial activities, making it a promising candidate for drug development. However, one of the limitations of 6-bromo-N-(3-cyano-2-thienyl)-2-(4-methylphenyl)-4-quinolinecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, further studies are needed to determine the safety and toxicity of 6-bromo-N-(3-cyano-2-thienyl)-2-(4-methylphenyl)-4-quinolinecarboxamide in vivo.

Future Directions

There are several future directions for the research on 6-bromo-N-(3-cyano-2-thienyl)-2-(4-methylphenyl)-4-quinolinecarboxamide. One of the directions is to investigate the potential of 6-bromo-N-(3-cyano-2-thienyl)-2-(4-methylphenyl)-4-quinolinecarboxamide as a therapeutic agent for various types of cancer and microbial infections. Further studies are needed to optimize the synthesis and purification methods of 6-bromo-N-(3-cyano-2-thienyl)-2-(4-methylphenyl)-4-quinolinecarboxamide to increase its yield and purity. In addition, the mechanism of action of 6-bromo-N-(3-cyano-2-thienyl)-2-(4-methylphenyl)-4-quinolinecarboxamide needs to be elucidated to optimize its therapeutic potential. Furthermore, the safety and toxicity of 6-bromo-N-(3-cyano-2-thienyl)-2-(4-methylphenyl)-4-quinolinecarboxamide need to be evaluated in vivo to determine its clinical feasibility.

Scientific Research Applications

6-bromo-N-(3-cyano-2-thienyl)-2-(4-methylphenyl)-4-quinolinecarboxamide has been investigated for its potential therapeutic applications, including its anticancer, antitumor, and antimicrobial activities. In vitro studies have shown that 6-bromo-N-(3-cyano-2-thienyl)-2-(4-methylphenyl)-4-quinolinecarboxamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 6-bromo-N-(3-cyano-2-thienyl)-2-(4-methylphenyl)-4-quinolinecarboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 6-bromo-N-(3-cyano-2-thienyl)-2-(4-methylphenyl)-4-quinolinecarboxamide has exhibited antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.

properties

IUPAC Name

6-bromo-N-(3-cyanothiophen-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrN3OS/c1-13-2-4-14(5-3-13)20-11-18(17-10-16(23)6-7-19(17)25-20)21(27)26-22-15(12-24)8-9-28-22/h2-11H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDKASZRHSCFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=C(C=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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